N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide
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Overview
Description
N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide:
Preparation Methods
The synthesis of N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide involves several steps, typically starting with the preparation of the pyrazole and pyrrole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:
Cyclization: This method involves the formation of the pyrazole ring through cyclization reactions, often using hydrazine derivatives and carbonyl compounds.
Ring Annulation: This approach involves the annulation of the oxolane ring onto the pyrazole core.
Direct C-H Arylation: This method involves the direct arylation of the pyrazole ring with the pyrrole moiety.
Chemical Reactions Analysis
N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrrole rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide can be compared with other similar compounds, such as:
Pyrazole Derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities, including antimicrobial and anti-inflammatory properties.
Pyrrole Derivatives: Compounds with pyrrole rings are known for their diverse biological activities and are used in the development of new drugs and materials.
Oxolane Derivatives:
The uniqueness of this compound lies in its combination of these three rings, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-3-5-16(6-4-14)21-8-1-2-9-21)20-15-11-19-22(12-15)17-7-10-24-13-17/h1-6,8-9,11-12,17H,7,10,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFXEFRHKNLBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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